1-Cycloheptene-1-carboxylic acid ethyl ester

Description

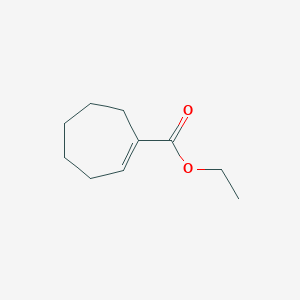

1-Cycloheptene-1-carboxylic acid ethyl ester is a seven-membered cyclic unsaturated ester with the molecular formula C₁₀H₁₄O₂ (calculated). It consists of a cycloheptene ring (a seven-carbon ring with one double bond) substituted with a carboxylic acid ethyl ester group at position 1. The ethyl ester group enhances lipophilicity, influencing solubility and reactivity compared to methyl or tert-butyl esters .

Properties

IUPAC Name |

ethyl cycloheptene-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-2-12-10(11)9-7-5-3-4-6-8-9/h7H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJAPNDAGNGWFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80520498 | |

| Record name | Ethyl cyclohept-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20343-21-9 | |

| Record name | Ethyl cyclohept-1-ene-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80520498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cycloheptene-1-carboxylic acid ethyl ester can be synthesized through the esterification of 1-cycloheptene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically involves heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Cycloheptene-1-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed to yield 1-cycloheptene-1-carboxylic acid and ethanol.

Reduction: Reduction reactions can convert the ester into the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid or base.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents such as Grignard reagents or organolithium compounds are often used.

Major Products Formed

Hydrolysis: 1-Cycloheptene-1-carboxylic acid and ethanol.

Reduction: 1-Cycloheptene-1-carbinol.

Substitution: Various substituted cycloheptene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cycloheptene-1-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-cycloheptene-1-carboxylic acid ethyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use and the biological system involved.

Comparison with Similar Compounds

Structural Analogues by Ring Size and Substituents

The following compounds are compared based on ring size, ester groups, and substituents (Table 1):

Table 1: Physical and Structural Properties of Cyclic Carboxylic Acid Esters

*Estimated values for this compound are based on structural analogs.

Key Observations:

Ring Size Effects :

- Cyclopentane derivatives (5-membered rings, e.g., ) exhibit lower molecular weights and boiling points compared to cyclohexene (6-membered) or cycloheptene (7-membered) analogs. Larger rings increase molecular weight and van der Waals interactions, raising boiling points .

- The cycloheptene derivative (hypothetical) is estimated to have a higher boiling point (~220–250°C) than cyclopentane (97°C at 22 Torr) and cyclohexene (234.6°C) analogs due to increased ring strain and molecular weight.

Ester Group Influence: Ethyl esters (e.g., ) generally have higher molecular weights and boiling points than methyl esters (e.g., ). For example, replacing methyl with ethyl in cyclohexene derivatives increases molecular weight from 182.26 (tert-butyl ester) to an estimated 170.22 for ethyl esters.

Substituent Effects :

- Hydroxy or phenyl substituents (e.g., ) alter polarity and solubility. The hydroxy group in increases hydrogen bonding, while the phenyl group in enhances aromatic interactions.

Biological Activity

1-Cycloheptene-1-carboxylic acid ethyl ester (CHEE) is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C10H16O2

- Molecular Weight : 168.24 g/mol

- Appearance : Colorless liquid

The compound is synthesized through the esterification of 1-cycloheptene-1-carboxylic acid with ethanol, typically in the presence of a strong acid catalyst such as sulfuric acid.

This compound exhibits biological activity primarily through its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then engage in further biochemical pathways. The specific targets and pathways are context-dependent, varying with the biological system involved.

Biological Activities

Research has highlighted several biological activities associated with CHEE:

- Anticancer Activity : Some studies suggest that compounds similar to CHEE exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of cyclic compounds have shown improved cytotoxicity against tumor models compared to traditional chemotherapeutics .

- Enzyme Interaction : CHEE may interact with enzymes involved in metabolic processes, potentially influencing pathways related to inflammation and cancer progression. Its structural characteristics allow it to act as a substrate or inhibitor for various enzymes.

- Antioxidant Properties : Like many esters, CHEE may possess antioxidant capabilities, which could contribute to its protective effects against oxidative stress in biological systems .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

In a recent study, derivatives of cyclic esters were evaluated for their anticancer effects against FaDu hypopharyngeal tumor cells. The results indicated that certain structural modifications enhanced their cytotoxicity compared to conventional treatments like bleomycin. This suggests that CHEE and its derivatives could be explored as potential candidates in cancer therapy .

Industrial Applications

Beyond its biological activities, CHEE is utilized in the fragrance and flavor industries due to its pleasant odor profile. Its unique cycloheptene structure distinguishes it from simpler esters like ethyl acetate, providing diverse applications in organic synthesis and medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.